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Executive Summary

Acute Myeloid Leukemia (AML) is a complex hematopoietic malignancy characterized by the
proliferation of undifferentiated myeloid blasts.[1] Epigenetic dysregulation is a key driver of
AML pathogenesis, making epigenetic regulators attractive therapeutic targets.[2] Lysine-
Specific Demethylase 1 (LSD1), a histone demethylase frequently overexpressed in AML
blasts, has emerged as a significant target of interest.[1][3] LSD1 plays a crucial role in
maintaining the leukemic state by repressing differentiation-associated gene expression and
promoting the self-renewal of leukemia stem cells (LSCs).[1][4]

GSK2879552 is a potent, selective, and irreversible, mechanism-based inhibitor of LSD1.[5]
Preclinical investigations demonstrated its ability to induce differentiation, inhibit proliferation in
AML cell lines, and prolong survival in animal models.[5][6] These promising preclinical results,
particularly the synergistic effects observed with all-trans retinoic acid (ATRA), provided a
strong rationale for clinical evaluation.[7][8] However, Phase | clinical trials in patients with
relapsed/refractory AML were ultimately terminated. Despite showing evidence of on-target
activity, GSK2879552 demonstrated an unfavorable risk-to-benefit ratio, primarily due to
significant toxicities, including thrombocytopenia.[9] This guide provides a comprehensive

© 2025 BenchChem. All rights reserved. 1/15 Tech Support


https://www.benchchem.com/product/b607812?utm_src=pdf-interest
https://www.benchchem.com/product/b607812?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6060236/
https://discovery.researcher.life/article/inhibitors-of-lsd1-as-a-potential-therapy-for-acute-myeloid-leukemia/ca28fe31755a3ef086e8c19d18ed1190
https://pmc.ncbi.nlm.nih.gov/articles/PMC6060236/
https://pubmed.ncbi.nlm.nih.gov/33285227/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6060236/
https://pubmed.ncbi.nlm.nih.gov/25418875/
https://www.benchchem.com/product/b607812?utm_src=pdf-body
https://ashpublications.org/blood/article/122/21/3964/70713/Inhibition-Of-LSD1-As-a-Therapeutic-Strategy-For
https://ashpublications.org/blood/article/122/21/3964/70713/Inhibition-Of-LSD1-As-a-Therapeutic-Strategy-For
https://pmc.ncbi.nlm.nih.gov/articles/PMC7906834/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6545850/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2018.00255/epub
https://www.benchchem.com/product/b607812?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/10428194.2021.2012667
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

overview of the mechanism of action, preclinical data, clinical findings, and key experimental
protocols related to the investigation of GSK2879552 in AML.

Mechanism of Action of GSK2879552 in AML

LSD1 (also known as KDM1A) functions primarily by demethylating mono- and di-methylated
lysine 4 on histone H3 (H3K4me1/2), marks associated with active transcription enhancers.[5]
[7] By removing these marks, LSD1 contributes to the silencing of gene expression. In AML,
LSDL1 is a critical component of transcriptional repressor complexes, such as CoREST and
NuRD, which are recruited to the promoters of key myeloid differentiation genes, leading to
their silencing and a block in cellular maturation.[1] Furthermore, LSD1 is highly expressed in
leukemia stem cells (LSCs) and is essential for maintaining their self-renewal potential.[1]

GSK2879552 is an irreversible inhibitor that forms a covalent adduct with the flavin adenine
dinucleotide (FAD) cofactor of LSD1, thereby inactivating the enzyme.[6][10] This inhibition
leads to the following downstream effects:

o Reactivation of Gene Expression: Inhibition of LSD1 by GSK2879552 prevents the
demethylation of H3K4me1/2 at specific gene loci. This leads to an accumulation of these
activating histone marks near the transcriptional start sites of LSD1 target genes, resulting in
the de-repression of genes associated with myeloid differentiation.[5][11]

¢ Induction of Myeloid Differentiation: A key consequence of this gene reactivation is the
increased expression of cell surface markers associated with a differentiated
immunophenotype, most notably CD11b and CD86.[5][12] This pushes the leukemic blasts
towards terminal differentiation.

« Inhibition of Proliferation and LSC Function: By promoting differentiation and inhibiting
oncogenic gene expression signatures, GSK2879552 exerts anti-proliferative effects on AML
cells and impairs the colony-forming ability of AML blasts.[6][12]
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Caption: Mechanism of GSK2879552 in AML.

Preclinical Data Summary

GSK2879552 has demonstrated significant anti-leukemic activity in a range of preclinical AML
models, both as a monotherapy and in combination with other agents.

In Vitro Studies
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Screening of over 150 cancer cell lines revealed that AML cells have a particular dependency
on LSD1.[5] Treatment with GSK2879552 promoted the expression of differentiation markers
CD11b and CD86 in the majority of AML cell lines tested.[5] The compound showed potent
anti-proliferative effects and inhibited the colony formation of blasts in primary AML patient-
derived bone marrow samples.[6][12]

A key finding from in vitro studies was the synergistic activity of GSK2879552 with ATRA.[7]
The combination resulted in enhanced growth inhibition, synergistic differentiation activity, and,
importantly, cytotoxicity, which was not significantly observed with either agent alone.[7]

Table 1: In Vitro Activity of GSK2879552 in AML Cell Lines
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Cell Line

Assay
Type

Metric

Value
(nM)

Combinat
ion Agent

Notes

Referenc
e

THP-1

Differentiati
on
(CD11b)

EC50

23+4

N/A

Dose-
dependent
increase in
protein
expression
after 1 day
of

treatment.

[7]

MOLM-13

Differentiati
on (CD86)

EC50

44+ 4

N/A

Dose-
dependent
increase in
protein
expression
after 1 day
of

treatment.

[7]

MOLM-13

Proliferatio

n

IC50

~100-200

ATRA
(1000 nM)

IC50 value
decreased
significantl
y with the
addition of
ATRA.

[7]

OCI-AML3

Proliferatio

n

IC50

>1000

ATRA
(1000 nM)

IC50 value
decreased
significantl
y with the
addition of
ATRA.

[7]

Various

Blast
Colony

Formation

% Inh.

=230%

N/A

12 of 14
primary
AML
patient

samples

[13]
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were
sensitive to
GSK28795
52.

In Vivo Studies

In a mouse model where leukemia was induced by MLL-AF9 transduced hematopoietic
progenitors, oral administration of GSK2879552 led to a significant decrease in leukemic cells
and prolonged overall survival compared to control-treated mice.[6] These data provided a
strong rationale for advancing the compound into clinical trials.[5]

Clinical Investigation

GSK2879552 was evaluated in two Phase |, open-label studies in patients with
relapsed/refractory AML (Study 200200; NCT02177812) and high-risk myelodysplastic
syndromes (MDS) (Study 205744; NCT02929498).[9] Both studies were terminated during the
dose-escalation phase due to an unfavorable risk-to-benefit ratio.[9][14]

Study Design and Objectives

The primary goal of the Phase | trials was to determine the safety, tolerability, recommended
Phase Il dose (RP2D), and regimen for GSK2879552, administered orally.[15][16] The studies
evaluated the drug as a monotherapy and in combination with ATRA.[15] The AML study
(NCT02177812) enrolled adult patients with relapsed/refractory AML for whom no standard
therapies were available.[9]

Table 2: Summary of GSK2879552 Phase | Trial in AML (NCT02177812)
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Parameter Details Reference(s)
Study ID 200200; NCT02177812 [9][15]
Phase I [9]

] ] Adult patients with
Patient Population 9]
relapsed/refractory AML

] Open-label, multicenter, non-
Study Design _ , [9]
randomized, dose-escalation

Monotherapy: Dose-escalation

cohorts (1, 2, 4, 8, 12, and 20
Treatment Arms mg daily) Combination: [9]

GSK2879552 (2 mg daily) +

ATRA (45 mg/m2/day)

Determine safety, tolerability,
Primary Objectives and Recommended Phase I [15]
Dose (RP2D)

Terminated (Unfavorable risk-
Status o [9][14]
to-benefit ratio)

Clinical Activity and Safety

While GSK2879552 induced markers of differentiation in some patients, providing evidence of
target engagement, significant clinical responses were not observed.[9] Minor clinical
responses were seen in only 2 out of 41 patients (5%), including two patients who achieved a
morphologic leukemia-free state.[9]

Treatment was associated with significant toxicity. All 41 patients in the AML study reported at
least one adverse event.[17] The most critical toxicities were hematological, which are
considered on-target effects of LSD1 inhibition due to its role in normal hematopoiesis.

Table 3: Key Adverse Events (AEs) in the NCT02177812 Study
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Frequency (% Grade 3/4
Adverse Event . Notes Reference
of 41 patients)  Events

Febrile Most frequent AE
_ 54% N/A [17]
Neutropenia reported.
Common
Nausea 46% N/A treatment-related  [17]
side effect.

54 hemorrhagic
events occurred;
9 were
Hemorrhage 59% N/A ) [9][17]
considered
treatment-

related.

Considered a
Thrombocytopeni significant on-
20% 7 of 9 events o [O1[17]
a target toxicity of

LSD1 inhibition.

The unfavorable balance between limited efficacy and significant toxicity ultimately led to the
discontinuation of the clinical development of GSK2879552 for AML.[9]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of
GSK2879552.

Flow Cytometry for Myeloid Differentiation Markers

This protocol is used to quantify the induction of cell surface differentiation markers following
treatment.

o Cell Culture and Treatment: Seed AML cell lines (e.g., THP-1, MOLM-13) at an appropriate
density. Treat cells with a titration of GSK2879552, ATRA, the combination, or a vehicle
control (e.g., 0.1% DMSO) for 1 to 3 days.[7][18]
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» Cell Harvesting and Staining: Harvest cells and wash with a suitable buffer (e.g., PBS with
2% FBS). Resuspend cells and incubate with fluorescently-conjugated monoclonal
antibodies against human CD11b and CD86, along with an appropriate isotype control, for
30 minutes at 4°C in the dark.

o Data Acquisition: After incubation, wash the cells again to remove unbound antibodies.
Resuspend in buffer and analyze using a flow cytometer.

e Analysis: Gate on the live cell population. Quantify the percentage of positive cells or the
median fluorescence intensity (MFI) for CD11b and CD86 expression relative to the isotype
and vehicle controls.
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Caption: Workflow for differentiation analysis.

Blast Colony Formation Assay
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This assay assesses the effect of the inhibitor on the self-renewal capacity of primary AML
cells.

e Sample Preparation: Obtain bone marrow mononuclear cells from AML patient samples.

e Plating: Plate the cells in a semi-solid methylcellulose medium (e.g., MethoCult)
supplemented with appropriate cytokines to support AML blast proliferation.

e Treatment: Add a titration of GSK2879552 or vehicle control directly to the methylcellulose
medium.

e Incubation: Culture the plates at 37°C in a humidified incubator with 5% CO-= for 10-14 days.

o Enumeration: After incubation, score the number of blast colony-forming units (CFU) under a
microscope. A colony is typically defined as a cluster of >20 cells.

e Analysis: Calculate the percent inhibition of colony formation at each drug concentration
relative to the vehicle control.[13]

RNA Sequencing for Gene Expression Analysis

This protocol identifies the global transcriptomic changes induced by GSK2879552.

o Cell Treatment and RNA Extraction: Treat AML cell lines with vehicle, GSK2879552, ATRA,
or the combination for specified time points (e.g., 2 and 4 days). Harvest at least 10 million
cells and extract total RNA using a suitable method (e.g., TRIzol followed by a column
purification kit).[18]

 Library Preparation: Prepare sequencing libraries from the purified RNA using a kit such as
the TruSeq Stranded Total RNA Library Prep Kit. This involves steps like rRNA depletion,
fragmentation, cDNA synthesis, and adapter ligation.[18]

e Sequencing: Sequence the prepared libraries on a high-throughput sequencer (e.g., lllumina
HiSeq) to generate paired-end reads.[18]

o Data Analysis: Perform quality control on the raw sequencing reads. Align reads to a
reference genome (e.g., GRCh38). Use tools like HTSeg-count to generate a count matrix,
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followed by differential gene expression analysis to identify genes and pathways modulated
by the treatments.[18]

Rationale for Combination Therapy

The preclinical data strongly suggested that the therapeutic potential of GSK2879552 could be
enhanced through combination strategies.

Synergy with All-Trans Retinoic Acid (ATRA)

ATRA is a potent differentiation agent used in the treatment of Acute Promyelocytic Leukemia
(APL), a specific AML subtype.[7] The rationale for combining GSK2879552 with ATRA in non-
APL AML is based on a "priming" mechanism.[1][8] LSD1 inhibition "unlocks" the differentiation
block by removing the repressive epigenetic marks on myeloid-specific genes. This sensitizes
the AML cells to the pro-differentiating effects of ATRA, leading to a synergistic increase in
differentiation and apoptosis that is not achievable with either drug alone.[7][11]

GSK2879552 Synergistic action of GSK2879552 and ATRA.
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Caption: Synergistic action of GSK2879552 and ATRA.

Challenges and Future Directions

The clinical failure of GSK2879552 in AML highlights significant challenges in targeting LSD1.
The primary hurdle was the on-target toxicity, particularly thrombocytopenia.[9] LSD1 is critical
for normal hematopoietic stem cell function and megakaryopoiesis, and its inhibition disrupts
these processes, leading to low platelet counts. This narrow therapeutic window—where doses
required for anti-leukemic activity overlap with those causing unacceptable toxicity—proved
insurmountable for GSK2879552 as a monotherapy or in the combinations tested.

While resistance mechanisms to GSK2879552 have not been specifically detailed, general
mechanisms of resistance in AML, such as mutations that impair apoptotic response or activate
signaling pathways (e.g., FLT3, RAS), are likely to be relevant.[19]

Despite the setback with GSK2879552, LSD1 remains a valid target in AML. Future strategies
may involve:

Developing more selective or reversible LSD1 inhibitors with a better safety profile.

Identifying predictive biomarkers to select AML subtypes most likely to respond.

Exploring intermittent dosing schedules to mitigate hematological toxicity.

Designing more rational combination therapies that allow for lower, less toxic doses of the
LSD1 inhibitor.

Conclusion

GSK2879552 is a potent and selective LSD1 inhibitor that showed considerable promise in
preclinical models of AML. Its mechanism of action, centered on reversing the epigenetic
silencing of myeloid differentiation genes, is well-characterized. However, this preclinical
efficacy did not translate into a viable clinical therapy. Phase | trials were halted due to an
unfavorable risk-to-benefit profile, driven by on-target hematological toxicities that underscored
the essential role of LSD1 in normal hematopoiesis. The investigation of GSK2879552 serves
as a critical case study, illustrating the profound challenges of translating potent epigenetic
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modulators into safe and effective cancer therapies, and emphasizes the need for a wider
therapeutic window in future drug development efforts targeting this pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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